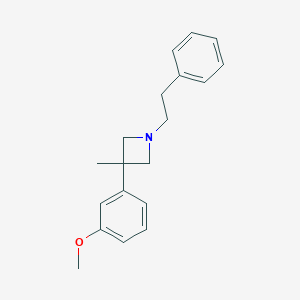
3-(m-Methoxyphenyl)-3-methyl-1-phenethylazetidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(m-Methoxyphenyl)-3-methyl-1-phenethylazetidine, also known as MMPEA, is a chemical compound that belongs to the class of azetidine derivatives. It is a psychoactive drug that has been found to have potential applications in scientific research.
Wirkmechanismus
3-(m-Methoxyphenyl)-3-methyl-1-phenethylazetidine acts as a selective dopamine reuptake inhibitor by binding to the dopamine transporter and preventing the reuptake of dopamine into presynaptic neurons. This results in an increase in the concentration of dopamine in the synaptic cleft, which leads to an increase in dopamine signaling in the brain.
Biochemische Und Physiologische Effekte
The increase in dopamine signaling in the brain caused by 3-(m-Methoxyphenyl)-3-methyl-1-phenethylazetidine has been found to have several biochemical and physiological effects. These include increased locomotor activity, increased heart rate, increased blood pressure, and increased body temperature. 3-(m-Methoxyphenyl)-3-methyl-1-phenethylazetidine has also been found to have anxiogenic effects, which means that it can increase anxiety levels in some individuals.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 3-(m-Methoxyphenyl)-3-methyl-1-phenethylazetidine in lab experiments is its selectivity for the dopamine transporter, which allows for the investigation of the role of the dopamine system in the brain. However, one limitation of using 3-(m-Methoxyphenyl)-3-methyl-1-phenethylazetidine is its potential to cause adverse effects, such as increased anxiety levels, which may interfere with the interpretation of results.
Zukünftige Richtungen
There are several future directions for the use of 3-(m-Methoxyphenyl)-3-methyl-1-phenethylazetidine in scientific research. One area of interest is the investigation of the role of the dopamine system in addiction and other psychiatric disorders. 3-(m-Methoxyphenyl)-3-methyl-1-phenethylazetidine may also be used to investigate the potential therapeutic effects of dopamine reuptake inhibitors in these disorders. Additionally, further research is needed to determine the optimal dosage and administration of 3-(m-Methoxyphenyl)-3-methyl-1-phenethylazetidine for use in scientific research.
Conclusion:
In conclusion, 3-(m-Methoxyphenyl)-3-methyl-1-phenethylazetidine is a psychoactive drug that has potential applications in scientific research. Its selectivity for the dopamine transporter allows for the investigation of the role of the dopamine system in the brain. However, its potential to cause adverse effects must be taken into consideration when using it in lab experiments. Further research is needed to determine the optimal dosage and administration of 3-(m-Methoxyphenyl)-3-methyl-1-phenethylazetidine for use in scientific research.
Synthesemethoden
The synthesis of 3-(m-Methoxyphenyl)-3-methyl-1-phenethylazetidine involves the reaction of 3-methoxyphenylacetonitrile with 3-methyl-1-phenethylamine in the presence of sodium hydride. The resulting product is then treated with hydrochloric acid to obtain 3-(m-Methoxyphenyl)-3-methyl-1-phenethylazetidine as a white solid.
Wissenschaftliche Forschungsanwendungen
3-(m-Methoxyphenyl)-3-methyl-1-phenethylazetidine has been found to have potential applications in scientific research. It has been used as a tool to investigate the role of the dopamine system in the brain. 3-(m-Methoxyphenyl)-3-methyl-1-phenethylazetidine acts as a selective dopamine reuptake inhibitor, which means that it increases the concentration of dopamine in the brain. This has led to its use in studies on addiction, depression, and other psychiatric disorders.
Eigenschaften
CAS-Nummer |
19832-28-1 |
|---|---|
Produktname |
3-(m-Methoxyphenyl)-3-methyl-1-phenethylazetidine |
Molekularformel |
C19H23NO |
Molekulargewicht |
281.4 g/mol |
IUPAC-Name |
3-(3-methoxyphenyl)-3-methyl-1-(2-phenylethyl)azetidine |
InChI |
InChI=1S/C19H23NO/c1-19(17-9-6-10-18(13-17)21-2)14-20(15-19)12-11-16-7-4-3-5-8-16/h3-10,13H,11-12,14-15H2,1-2H3 |
InChI-Schlüssel |
GQXZANDAUPMCPH-UHFFFAOYSA-N |
SMILES |
CC1(CN(C1)CCC2=CC=CC=C2)C3=CC(=CC=C3)OC |
Kanonische SMILES |
CC1(CN(C1)CCC2=CC=CC=C2)C3=CC(=CC=C3)OC |
Andere CAS-Nummern |
19832-28-1 |
Synonyme |
3-(m-Methoxyphenyl)-3-methyl-1-phenethylazetidine |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![[(2R,5S)-5-(octadecylcarbamoyloxymethyl)oxolan-2-yl]methyl 2-quinolin-1-ium-1-ylethyl phosphate](/img/structure/B9469.png)
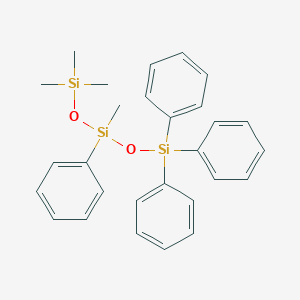
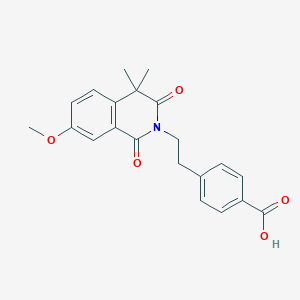
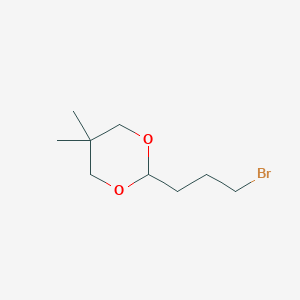
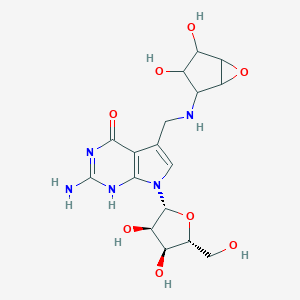
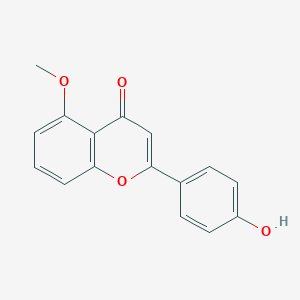
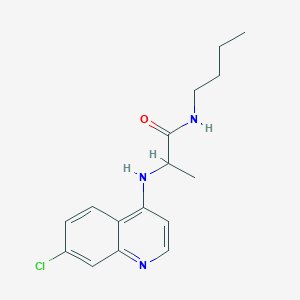
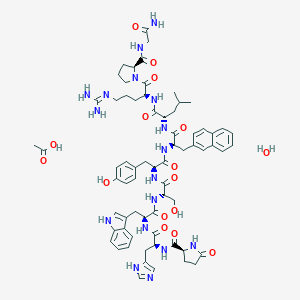
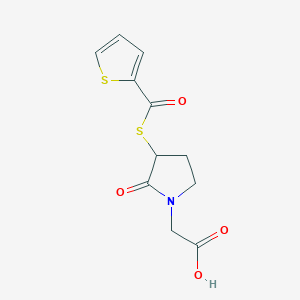
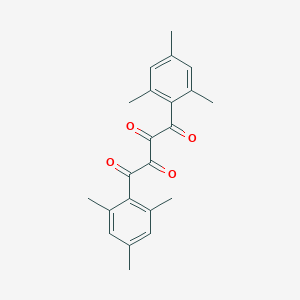
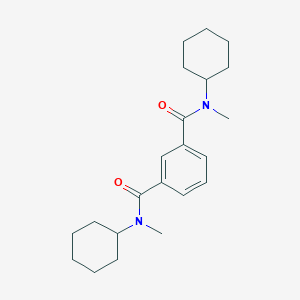
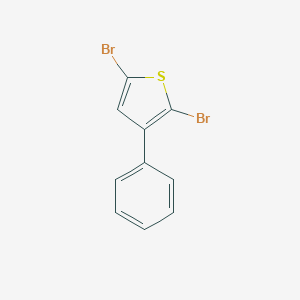
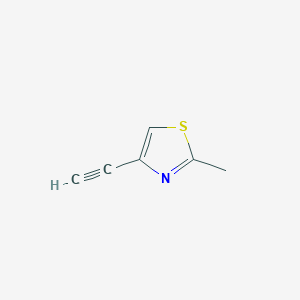
![N-[1-(aminomethyl)-2-methylpropyl]-N,N-dimethylamine](/img/structure/B9495.png)